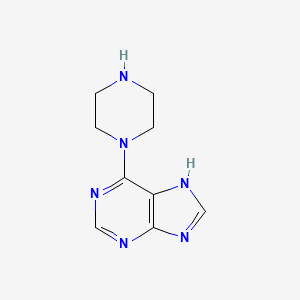![molecular formula C13H10N4OS B2516071 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime CAS No. 860788-77-8](/img/structure/B2516071.png)
1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime" is a chemical that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This particular compound incorporates a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a pyrimidine ring, a six-membered ring with nitrogen atoms at positions 1 and 3. The compound also features a thiophene ring, a sulfur-containing five-membered heterocycle, which can contribute to the compound's electronic and steric properties.
Synthesis Analysis
The synthesis of pyrrole-2-carbaldehyde derivatives, which are structurally related to the compound , can be achieved through oxidative annulation and direct Csp3-H to C=O oxidation. This method has been exemplified by the preparation of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, as described in the literature . The aldehyde oxygen atom in these compounds originates from molecular oxygen, and this approach avoids the use of stoichiometric quantities of hazardous oxidants, which is a significant advantage over traditional methods.
Molecular Structure Analysis
The molecular structure of oxime derivatives can vary depending on the substituents attached to the core structure. For instance, pyridine-2-carbaldehyde oxime derivatives have been shown to form crystalline oximate structures with the oximate residue in the anti-configuration when reacted with trimethylborane . The structure of these derivatives is influenced by the coordination to metal atoms, as seen in the case of pyridyl oxime chemistry with zinc(II) carboxylates, where the position of the oxime group affects whether a dinuclear or trinuclear complex is formed .
Chemical Reactions Analysis
Oximes can undergo various chemical reactions, including isomerization and cycloaddition. For example, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes can isomerize to NH-nitrones through a 1,2-hydrogen shift, which can then react with maleimides to afford intermolecular cycloadducts . Additionally, reactions with electron-deficient acetylenes can proceed via a nucleophilic attack of the oxime on the acetylene moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxime derivatives are influenced by their molecular structure. For instance, the oximate derivatives synthesized from pyridine-2-carbaldehyde oxime and organo-derivatives of Group III elements are generally dimeric in benzene and exhibit specific 1H NMR and IR spectroscopic data that support their fused-ring structures . The synthesis of carbamate and thiocarbamate derivatives from pyridinecarbaldehyde oximes also demonstrates the versatility of oxime chemistry, as these derivatives exhibit distinct analytical and spectral data confirming their structures .
Scientific Research Applications
Supramolecular Chemistry Applications
The first reported application of a closely related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions resulted in a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior when linked via Na(+) cations into a 1D polymeric topology (Giannopoulos et al., 2014).
NMR Spectroscopy and Conformational Studies
Significant insights into the conformational preferences and intramolecular hydrogen bonding effects of pyrrole-carbaldehyde oximes have been obtained through NMR spectroscopy and DFT calculations. These studies have revealed the stabilization mechanisms of various isomers, significantly contributing to the understanding of these compounds at a molecular level (Afonin et al., 2009; Afonin et al., 2010).
Synthetic Organic Chemistry
Research into the synthesis and reactivity of pyrrole-2-carbaldehyde oxime derivatives has led to the development of novel synthetic methodologies. For instance, the oxidative annulation and direct Csp3-H to C═O oxidation provide an efficient route to pyrrole-2-carbaldehyde skeletons, demonstrating the compound's utility as a precursor in organic synthesis (Wu et al., 2018).
Photophysical Properties
The photophysical properties of pyrrole-2-carbaldehyde, a related compound, have been studied to understand its stability and reactivity upon UV-visible light irradiation. This research is crucial for the development of novel DNA base pairs, where stability under light exposure is essential (Ghosh et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of downstream signaling pathways that can lead to various physiological effects, such as bronchodilation and anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn can phosphorylate various target proteins, leading to changes in cell function . For example, in the case of bronchial smooth muscle cells, this can lead to relaxation of the muscle and bronchodilation . In immune cells, it can lead to a reduction in the production of pro-inflammatory cytokines .
Result of Action
The result of the compound’s action is a combination of bronchodilation and non-steroidal anti-inflammatory effects . This makes it potentially useful in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include factors such as pH and temperature, which can affect the compound’s stability and its interaction with its target enzymes Additionally, the presence of other substances, such as other drugs or food, can also influence the compound’s absorption and distribution in the body.
properties
IUPAC Name |
(NE)-N-[[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-15-9-10-3-1-7-17(10)13-14-6-5-11(16-13)12-4-2-8-19-12/h1-9,18H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSZSPPNUDXGDJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/O)C2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

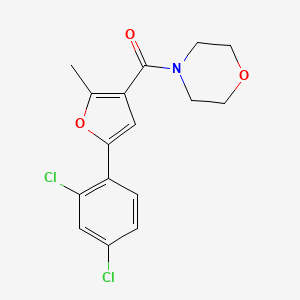
![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)
![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)
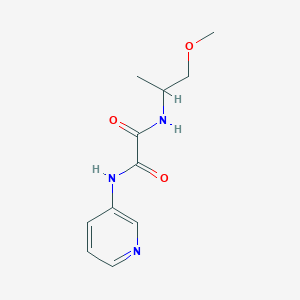
![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)
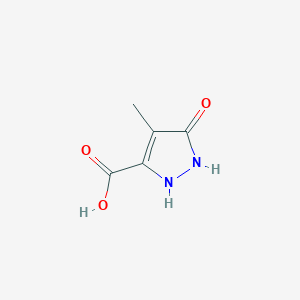
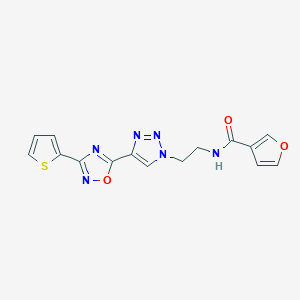
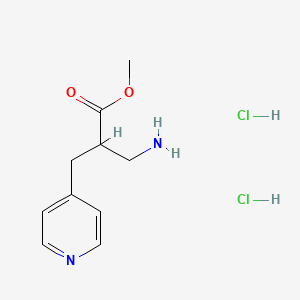
![4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide](/img/no-structure.png)

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)
